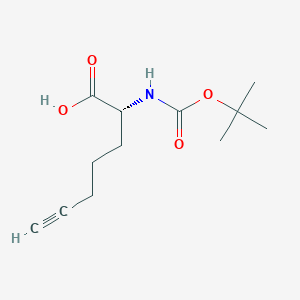

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid (CAS: 1234692-71-7, 1935385-39-9) is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a linear hept-6-ynoic acid backbone containing a terminal alkyne group. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The alkyne functionality at the 6th position enables applications in click chemistry and bioorthogonal labeling, while the Boc group enhances stability during synthetic processes .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEWJXYUGXQFLG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Hept-6-ynoic Acid Backbone: The hept-6-ynoic acid backbone can be constructed through various methods, including alkylation or acylation reactions.

Coupling Reaction: The protected amino group is then coupled with the hept-6-ynoic acid backbone using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium azide or sodium cyanide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid and related compounds:

Key Comparative Analysis

Backbone and Substituent Diversity

- Linear vs. Cyclic Backbones: The target compound’s linear hept-6-ynoic acid backbone contrasts with the spirocyclic or bicyclic frameworks of analogues like 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid.

- Functional Groups: The terminal alkyne in the target compound enables click chemistry, whereas the 4-iodophenyl group in (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid may facilitate radioimaging or act as a synthetic handle for cross-coupling reactions .

Physicochemical Properties

- Solubility and Reactivity: The phenyl and ketone groups in 2-(2-((tert-Butoxycarbonyl)amino)-6-(2-oxoethyl)phenyl)acetic acid increase hydrophobicity compared to the alkyne-containing target compound, which may affect solubility in aqueous systems .

- Molecular Weight : The target compound (241.28 g/mol) is lighter than spirocyclic (255.31 g/mol) and phenylacetic acid (298.14 g/mol) derivatives, influencing pharmacokinetic profiles .

Research Findings and Implications

- Synthetic Versatility: The alkyne group in the target compound is pivotal for modular synthesis, while iodine in propanoic acid derivatives allows diversification via palladium-catalyzed couplings .

- Biological Performance : Rigid spirocyclic compounds show promise in overcoming enzymatic degradation, whereas linear analogues may prioritize reactivity over stability .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid, commonly referred to as Boc-(R)-2-aminohept-6-ynoic acid, is an organic compound classified as an amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hept-6-ynoic acid backbone. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

This compound's biological activity is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It can serve as a substrate for various enzymes, leading to the formation of biologically active intermediates. This interaction can modulate enzyme activity, affecting cellular processes such as metabolism and signal transduction.

Research Findings

- Enzyme Interactions : The compound has been studied for its role in inhibiting certain enzymes, particularly those involved in cancer progression, such as histone deacetylases (HDACs). Its derivatives have shown varying degrees of inhibition against different HDAC isoforms, indicating potential therapeutic applications in oncology .

- Synthesis and Evaluation : A total synthesis approach has been developed to create various analogs of this compound, allowing researchers to evaluate their biological functions systematically. Studies have shown that modifications in the stereochemistry of the amino acid scaffold can significantly influence the potency of these compounds against HDACs .

-

Case Studies :

- In a study focused on azumamides (which share structural similarities), it was found that compounds with a carboxylic acid moiety exhibited higher potency against class I HDACs compared to their amide counterparts . This suggests that this compound may also benefit from similar structural optimizations.

- Another investigation highlighted that certain modifications improved selectivity towards specific HDAC isoforms, which could be crucial for developing targeted cancer therapies .

Comparative Analysis

| Compound | IC50 (nM) | Target Enzyme | Notes |

|---|---|---|---|

| Azumamide A | 14 | HDAC1 | Potent inhibitor |

| Azumamide B | 67 | HDAC3 | Less potent than A |

| Boc-(R)-2-aminohept-6-ynoic acid | TBD | TBD | Under investigation |

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Drug Development : Its structural features make it a valuable building block in synthesizing more complex molecules with potential therapeutic effects.

- Biochemical Research : The compound is used in studies aimed at understanding enzyme mechanisms and developing selective inhibitors for therapeutic purposes.

- Industrial Use : Beyond medicinal chemistry, it has applications in producing specialty chemicals, showcasing its versatility in different fields .

Q & A

Basic: What are the optimal synthetic conditions for achieving high enantiomeric purity in (R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid?

Methodological Answer:

The synthesis typically employs tert-butoxycarbonyl (Boc) protection of the amino group to prevent undesired side reactions. Key steps include:

- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates for amide bond formation .

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) to avoid moisture-sensitive reagent degradation .

- Temperature Control : Reactions are conducted at 0–25°C to minimize racemization, followed by gradual warming to room temperature for completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the enantiomerically pure product .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR validate the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and the hept-6-ynoic acid backbone (alkyne proton at δ ~2.5 ppm) .

- HPLC : Chiral stationary phases (e.g., amylose-based columns) confirm enantiomeric purity (>98%) by resolving (R)- and (S)-isomers .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- FT-IR : Confirms carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹ and carboxylic acid C=O at ~1700–1750 cm⁻¹) .

Advanced: How can this compound be strategically incorporated into enzyme inhibitor design?

Methodological Answer:

The Boc-protected alkyne moiety enables:

- Peptide Backbone Modification : The hept-6-ynoic acid’s alkyne can undergo click chemistry (e.g., CuAAC) with azide-containing pharmacophores to create targeted inhibitors .

- Enzyme Active-Site Probes : The rigid alkyne structure mimics natural substrates, allowing precise steric and electronic modulation in enzymes like arginase or proteases .

- In Vivo Stability : Boc protection enhances metabolic stability during cellular assays, as demonstrated in studies using recombinant human enzymes .

Advanced: What strategies prevent racemization during peptide coupling involving this compound?

Methodological Answer:

- Low-Temperature Coupling : Conduct reactions at 0–4°C to slow base-catalyzed racemization .

- Minimal Base Use : Avoid strong bases (e.g., DIEA) during activation; instead, use mild bases like N-methylmorpholine .

- Coupling Agent Selection : Prefer carbodiimides (DCC/EDCI) over uronium salts (HATU), which generate fewer basic byproducts .

- Real-Time Monitoring : Use chiral HPLC to detect racemization early and adjust conditions .

Advanced: How do researchers resolve contradictions in synthetic yields reported under varying catalytic conditions?

Methodological Answer:

- Parameter Optimization : Systematic variation of catalyst load (e.g., DMAP: 0.1–10 mol%), solvent polarity, and reaction time to identify yield maxima .

- Byproduct Analysis : LC-MS identifies side products (e.g., N-acylurea from DCC), guiding reagent substitution (e.g., EDCI for DCC) .

- Scale-Up Adjustments : Pilot reactions at small scales (e.g., 1 mmol) with rigorous purification before scaling to >10 mmol .

Advanced: What safety protocols are essential for handling this compound given its hazards?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb solids with vermiculite .

- Storage : Store in sealed containers under inert gas (N₂) at 2–8°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.